

Application Notes and Protocols: JNJ-27141491

GTPyS Binding Assay

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Compound of Interest

Compound Name: JNJ-27141491

Cat. No.: B1244925

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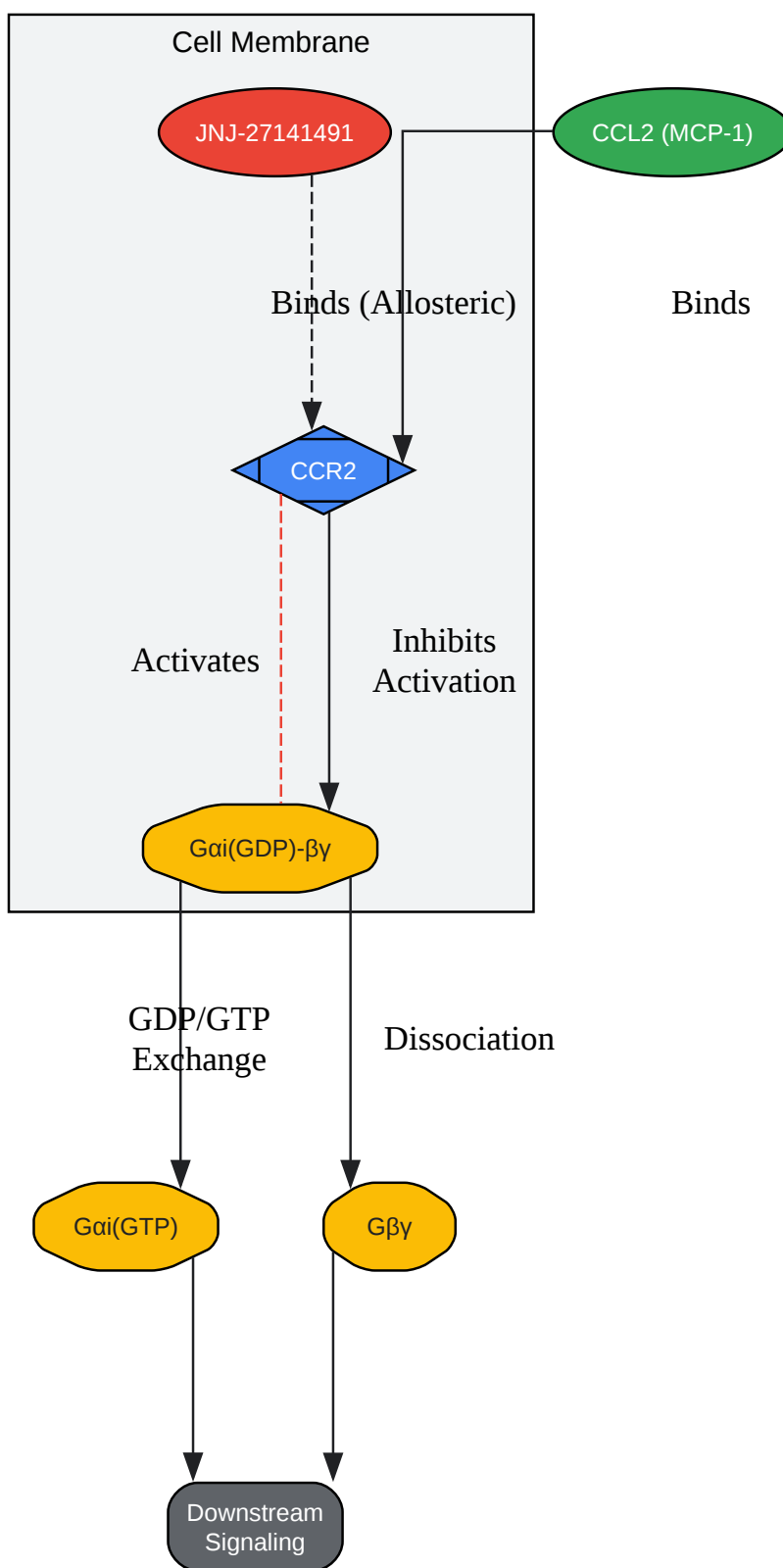
For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-27141491 is a potent and selective noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2).^[1] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a variety of inflammatory and autoimmune diseases. The GTPyS binding assay is a functional biochemical assay used to study the activation of G protein-coupled receptors (GPCRs) like CCR2. It measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPyS, to G proteins upon receptor activation by an agonist. This application note provides a detailed protocol for a GTPyS binding assay to characterize the inhibitory activity of **JNJ-27141491** on MCP-1-induced CCR2 activation.

Signaling Pathway

The activation of CCR2 by its ligand CCL2 initiates a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins. The G α subunit exchanges GDP for GTP, dissociates from the G $\beta\gamma$ subunits, and initiates downstream signaling cascades. **JNJ-27141491**, as a noncompetitive antagonist, is thought to bind to an allosteric site on the CCR2 receptor, preventing the conformational changes necessary for G protein activation, even in the presence of the natural ligand, MCP-1.



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Figure 1: CCR2 Signaling Pathway and Inhibition by **JNJ-27141491**.

Quantitative Data Summary

The following table summarizes the inhibitory activity of **JNJ-27141491** on MCP-1-induced responses in various assays.

Compound	Assay	Cell Line/System	Agonist	IC ₅₀ (nM)	Reference
JNJ-27141491	[³⁵ S]GTPyS Binding	hCCR2-CHO cell membranes	MCP-1	38 ± 9	[1]
JNJ-27141491	Ca ²⁺ Mobilization	hCCR2-CHO cells	MCP-1	13 ± 1	[1]
JNJ-27141491	Ca ²⁺ Mobilization	THP-1 cells	MCP-1	13 ± 2	[1]
JNJ-27141491	Ca ²⁺ Mobilization	Human blood monocytes	MCP-1	43 ± 4	[1]
JNJ-27141491	Chemotaxis	Human PBMC	MCP-1	97 ± 16	[1]

Experimental Protocol: [³⁵S]GTPyS Binding Assay

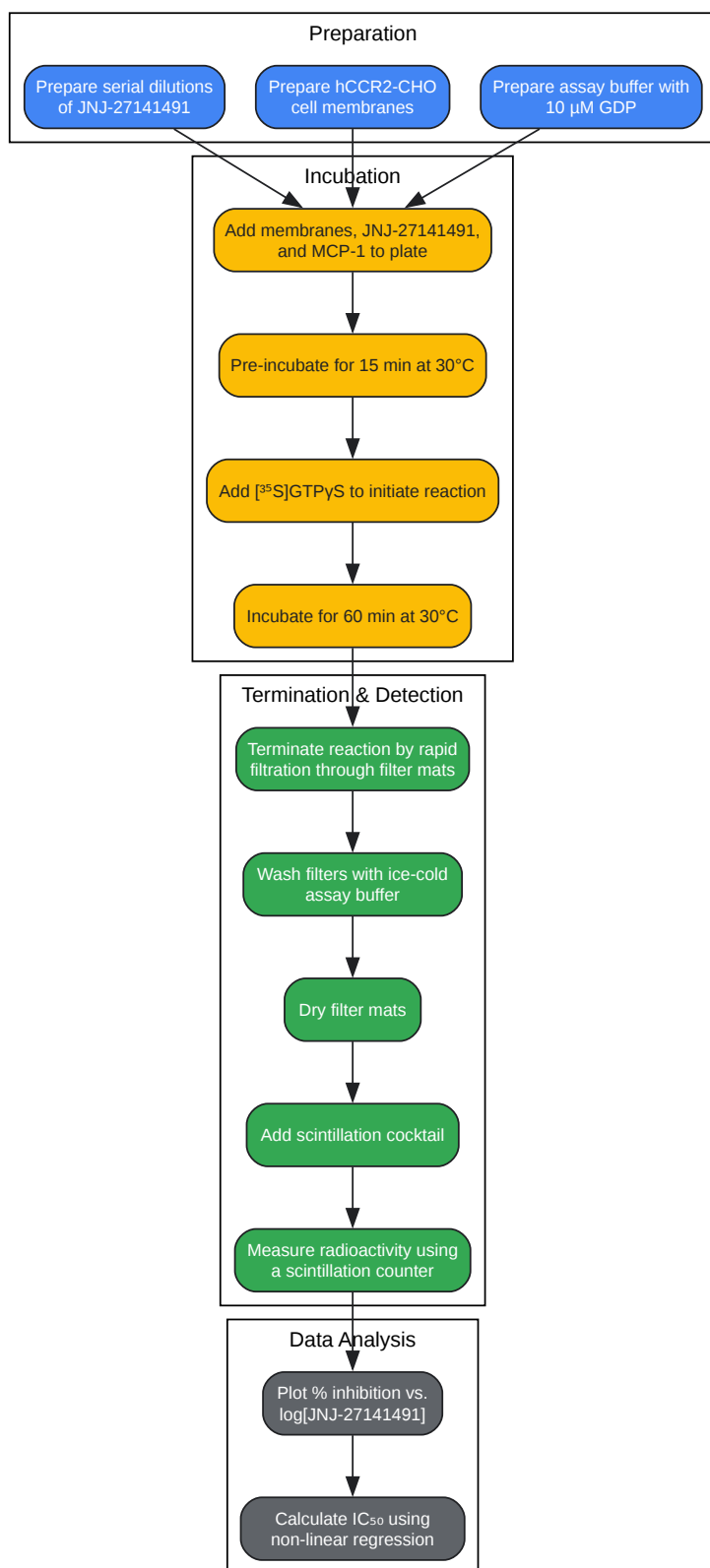
This protocol is designed to determine the IC₅₀ of **JNJ-27141491** for the inhibition of MCP-1-stimulated [³⁵S]GTPyS binding to cell membranes expressing human CCR2.

Materials and Reagents

- Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human CCR2 (hCCR2-CHO).
- Radioligand: [³⁵S]GTPyS (specific activity ~1250 Ci/mmol).
- Agonist: Recombinant Human MCP-1/CCL2.
- Test Compound: **JNJ-27141491**.

- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
- GDP: Guanosine 5'-diphosphate.
- Scintillation Cocktail.
- 96-well microplates.
- Glass fiber filter mats.
- Cell harvester.
- Scintillation counter.

Experimental Workflow



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References

- 1. medchemexpress.com [medchemexpress.com]
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